N-benzyl-2-(2-methylphenoxy)butanamide
Description
N-Benzyl-2-(2-methylphenoxy)butanamide is a benzamide derivative characterized by a butanamide backbone substituted with a benzyl group at the nitrogen atom and a 2-methylphenoxy group at the second carbon. Its molecular formula is C₁₈H₂₁NO₂ (exact mass: 283.157 g/mol), with a polar surface area (PSA) of 41.82 Ų and a logP value of 3.5, indicating moderate lipophilicity .
Synthetic routes typically involve coupling reactions between benzylamine derivatives and phenoxy-substituted carboxylic acids or their activated forms (e.g., acyl chlorides). Structural confirmation relies on spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis . This compound’s biological relevance is linked to its structural similarity to herbicidal agents like beflubutamid, though its specific applications remain understudied compared to analogues .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-benzyl-2-(2-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H21NO2/c1-3-16(21-17-12-8-7-9-14(17)2)18(20)19-13-15-10-5-4-6-11-15/h4-12,16H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
AFSNJGLEMGKQJL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2C |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Beflubutamid (rac-(2R)-N-Benzyl-2-[4-Fluoro-3-(Trifluoromethyl)Phenoxy]Butanamide)
- Molecular Formula : C₁₉H₁₈F₄N₂O₂
- Key Features: Substituted phenoxy group with 4-fluoro-3-(trifluoromethyl) substituents. Racemic mixture (rac-(2R) configuration).
- Application: Selective herbicide targeting carotenoid biosynthesis in broadleaf weeds .
- Comparison: The trifluoromethyl and fluoro groups enhance lipophilicity (logP: ~4.9) and metabolic stability compared to the 2-methylphenoxy variant . Higher molecular weight (355.3 g/mol) contributes to prolonged soil residual activity .
N-Benzyl-2-(4-Chloro-3-Methylphenoxy)Butanamide
- Molecular Formula: C₁₈H₂₀ClNO₂
- Key Features: 4-Chloro-3-methylphenoxy substituent instead of 2-methylphenoxy.
- Properties :
- Comparison :
N-[5-[(4-Chlorophenyl)Methyl]-1,3,4-Thiadiazol-2-yl]-4-(2-Methylphenoxy)Butanamide
- Molecular Formula : C₂₁H₂₀ClN₃O₂S
- Key Features :
- Incorporates a 1,3,4-thiadiazole heterocycle linked to a 4-chlorobenzyl group.
- Application: Potential antimicrobial or pesticidal agent (preclinical status) .
- Comparison :
Mepronil (2-Methyl-N-(3-(1-Methylethoxy)Phenyl)Benzamide)
- Molecular Formula: C₁₇H₁₉NO₂
- Key Features: Isopropoxy-substituted phenyl group instead of phenoxybutanamide.
- Application : Fungicide targeting rice blast disease .
- Comparison: The benzamide core is retained, but the absence of a butanamide chain reduces conformational flexibility. Lower logP (3.0) suggests reduced membrane permeability compared to N-benzyl-2-(2-methylphenoxy)butanamide .
Structural and Functional Comparison Table
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance herbicidal activity but may increase toxicity .
- Stereochemistry : Racemic mixtures (e.g., beflubutamid) show broader activity spectra than enantiopure forms .
- Heterocyclic Modifications : Thiadiazole or pyridine rings (e.g., ’s trifluoromethylpyridinyl variant) improve target specificity but complicate synthesis .
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing N-benzyl-2-(2-methylphenoxy)butanamide?
- Methodological Answer : The synthesis typically involves a two-step process:
Phenolic coupling : React 2-methylphenol with a brominated or chlorinated butanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxybutanamide intermediate.
Amide formation : Introduce the benzyl group via nucleophilic substitution or coupling agents (e.g., HATU or DCC) in anhydrous solvents like dichloromethane or THF .
- Key optimization factors :
- Temperature control (50–80°C for coupling, room temperature for amidation).
- Stoichiometric excess of benzylamine (1.2–1.5 equivalents) to minimize unreacted intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzyl group (δ 4.3–4.5 ppm for CH₂, aromatic protons at δ 7.2–7.4 ppm) and 2-methylphenoxy moiety (methyl singlet at δ 2.3 ppm, aromatic protons at δ 6.7–7.0 ppm). Compare with reference spectra of analogous butanamide derivatives .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₉H₂₂NO₂: 296.1651) .
Q. How should researchers handle stability issues during storage of this compound?
- Methodological Answer :
- Storage conditions : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation.
- Stability testing : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 1, and 3 months. Adjust storage if >5% degradation is observed .
Advanced Research Questions
Q. How can discrepancies in NMR data for stereoisomers of this compound be resolved?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards .
- NOESY experiments : Identify spatial proximity between the benzyl group and 2-methylphenoxy moiety to confirm stereochemical assignments .
- X-ray crystallography : Co-crystallize with a heavy-atom derivative (e.g., bromine-substituted analog) to resolve absolute configuration .
Q. What strategies improve the scalability of this compound synthesis for gram-scale production?
- Methodological Answer :
- Flow chemistry : Optimize continuous-flow conditions for the coupling step (residence time: 30 min, 70°C) to enhance reproducibility .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce by-products (e.g., over-reduced intermediates) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of solvent recovery .
Q. How can computational models predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with IC₅₀ values from enzyme inhibition assays .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ data to design derivatives with enhanced potency .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Cytotoxicity screening : Use MTT assays on HEK-293 and HepG2 cell lines (48-hour exposure, IC₅₀ calculation) .
- Receptor binding : Perform competitive radioligand assays (e.g., for GABAₐ or serotonin receptors) to identify target engagement .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate half-life .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported for this compound?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry.
- Temperature dependence : Measure solubility at 25°C vs. 37°C to identify thermal effects.
- Reference standardization : Compare against structurally similar compounds (e.g., beflubutamid, logP ~4.7) to validate experimental protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
